![molecular formula C15H12N4O3S B2988207 4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1359215-66-9](/img/structure/B2988207.png)
4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class . Compounds in this class are heterocyclic and have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized by treating Schiff’s bases with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo compounds and their derivatives have shown promising anticancer activity . For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Antimicrobial Activity
These compounds have also been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo compounds have been associated with analgesic and anti-inflammatory activities . This suggests their potential use in pain management and treatment of inflammatory conditions.
Antioxidant Activity
These compounds have shown antioxidant properties , which could be beneficial in the prevention and treatment of diseases caused by oxidative stress.
Antiviral Activity
1,2,4-Triazolo compounds have demonstrated antiviral properties , indicating their potential use in the development of antiviral therapies.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests their potential use in the treatment of diseases related to these enzymes.
Antitubercular Agents
1,2,4-Triazolo compounds have shown potential as antitubercular agents , which could be useful in the treatment of tuberculosis.
Dual c-Met/VEGFR-2 Inhibitors
Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases , suggesting their potential use in targeted cancer therapies.
Future Directions
The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to optimize its pharmacological properties .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding with Leucine 83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within the cells . This is particularly significant in cancer cells, where uncontrolled cell division is a key characteristic of the disease .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-22-11-5-3-2-4-9(11)8-18-13(20)12-10(6-7-23-12)19-14(18)16-17-15(19)21/h2-7H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPWKTXVGXBENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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